![molecular formula C38H40K2N2O11S3 B1261676 NIR-1 dye](/img/structure/B1261676.png)
NIR-1 dye
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIR-1 dye is a cyanine dye and an organic potassium salt. It has a role as a fluorochrome. It contains a NIR-1(2-).
Scientific Research Applications
Fluorescence Resonance Energy Transfer (FRET) Biosensors
NIR-1 dye, specifically heptamethine cyanine dye, is utilized in FRET biosensors. FRET biosensors have applications in determining protein structures and conformations, receptor/ligand interactions, and detecting cellular exposure to environmental toxins. This application is based on the advantageous characteristics of NIR-1 dye in FRET systems (Winstead et al., 2007).
Bioimaging Applications
NIR dyes, including NIR-1, are significantly used in bioimaging due to their deep tissue penetration, minimal photo-damage, and low background auto-fluorescence. NIR-1 dye is particularly efficient for monitoring biologically relevant species in cells and organisms, and has seen an increase in analyte-responsive probes for various biological species (Guo et al., 2014).
Tumor Imaging and Therapy
NIR dyes, including NIR-1, find application in tumor research, particularly in tumor imaging and therapies like photothermal and photodynamic therapies. Their use in clinical practices has shown rapid advancements, aiding in specific tumor imaging and therapeutic interventions (Yuan et al., 2013).
NIR-Bioimaging
NIR dyes like NIR-1 are used in NIR-bioimaging, particularly for in vivo imaging. They are crucial in the development of new biomarkers for reliable disease detection, molecular imaging, targeting, and therapy. Their properties like minimal photobleaching, autofluorescence, and phototoxicity make them suitable for in vivo bioimaging applications (Hemmer et al., 2013).
NIR-II Bioimaging for Cancer Targeting and Surgery
NIR-1 dyes are instrumental in cancer NIR molecular imaging, providing stable, highly specific, and sensitive molecular probes. They are used for tumor targeted imaging, greatly enhancing the detection sensitivity and signal-to-background contrast in cancer diagnosis and therapeutics (Luo et al., 2011).
properties
Product Name |
NIR-1 dye |
---|---|
Molecular Formula |
C38H40K2N2O11S3 |
Molecular Weight |
875.1 g/mol |
IUPAC Name |
dipotassium;(2Z)-2-[(2E,4E,6E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C38H42N2O11S3.2K/c1-6-39-31-19-17-27-28(23-26(53(46,47)48)24-32(27)54(49,50)51)35(31)38(4,5)34(39)15-11-9-7-8-10-14-33-37(2,3)29-22-25(36(41)42)16-18-30(29)40(33)20-12-13-21-52(43,44)45;;/h7-11,14-19,22-24H,6,12-13,20-21H2,1-5H3,(H3-,41,42,43,44,45,46,47,48,49,50,51);;/q;2*+1/p-2 |
InChI Key |
DZSYJVXGONVNKA-UHFFFAOYSA-L |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C=C(C=C5)C(=O)O)CCCCS(=O)(=O)[O-])(C)C.[K+].[K+] |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C=C(C=C5)C(=O)O)CCCCS(=O)(=O)[O-])(C)C.[K+].[K+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.